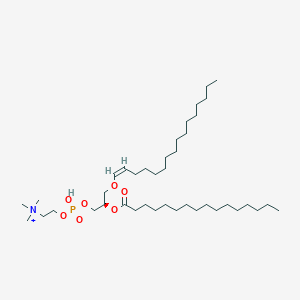
Plasmenylcholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Plasmenylcholine, also known as this compound, is a useful research compound. Its molecular formula is C40H81NO7P+ and its molecular weight is 719 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
Mechanism of Action:
Plasmenylcholine exhibits antioxidant properties, which are crucial for cellular protection against oxidative stress. It reacts with free radicals, helping to terminate lipid peroxidation and prevent cellular damage. Studies have shown that plasmalogens can decrease oxidative degradation of polyunsaturated fatty acids, functioning similarly to vitamin E .
Case Studies:
- In vitro experiments demonstrated that this compound enhances cellular resistance to oxidative stress, highlighting its potential as a therapeutic agent in conditions characterized by oxidative damage .
- Research involving rodent models indicated that administration of plasmalogens improved cognitive deficits associated with oxidative stress .
Role in Inflammatory Responses
Inflammation Modulation:
this compound has been implicated in both pro-inflammatory and anti-inflammatory responses. Its presence in cellular membranes may influence the inflammatory process by modulating lipid signaling pathways .
Research Findings:
- A study on sepsis revealed decreased levels of this compound in septic patients, suggesting a potential link between plasmalogen deficiency and heightened inflammatory responses .
- The compound's role in modulating cytokine production during infections such as SARS-CoV-2 has also been investigated, indicating its importance in managing inflammatory conditions .
Neuroprotective Effects
Cognitive Health:
this compound is notably enriched in brain tissue and has been linked to neuroprotection. Its deficiency has been associated with neurodegenerative diseases such as Alzheimer's disease .
Evidence from Studies:
- Research indicates that supplementation with plasmalogens can ameliorate cognitive deficits in animal models, supporting their potential use in treating neurodegenerative disorders .
- In human studies, lower levels of this compound were found in Alzheimer's patients compared to healthy controls, reinforcing the concept that maintaining adequate levels may be crucial for brain health .
Applications in Cancer Research
Ferroptosis and Tumor Growth:
Recent studies have highlighted the role of this compound in cancer biology, particularly regarding ferroptosis—a form of regulated cell death associated with lipid peroxidation. Plasmalogens containing polyunsaturated fatty acids can accelerate ferroptosis, while those with saturated fatty acids may suppress it .
Experimental Insights:
- Administration of plasmalogen precursors has shown promise in reducing tumor growth and vascularization in mouse models of lung cancer, suggesting potential therapeutic avenues for cancer treatment .
Lipidomics and Biomarker Development
Analytical Techniques:
The analysis of this compound through advanced lipidomic techniques allows for the identification of specific molecular species that may serve as biomarkers for various diseases. Mass spectrometry has been utilized to profile lipid compositions in health and disease states, providing insights into metabolic changes associated with conditions like sepsis and neurodegeneration .
Data Tables:
Eigenschaften
Molekularformel |
C40H81NO7P+ |
|---|---|
Molekulargewicht |
719 g/mol |
IUPAC-Name |
2-[[(2R)-2-hexadecanoyloxy-3-[(Z)-hexadec-1-enoxy]propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C40H80NO7P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-35-45-37-39(38-47-49(43,44)46-36-34-41(3,4)5)48-40(42)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h32,35,39H,6-31,33-34,36-38H2,1-5H3/p+1/b35-32-/t39-/m1/s1 |
InChI-Schlüssel |
PEWXKAOBUSBJLD-MCBGMKGZSA-O |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H](CO/C=C\CCCCCCCCCCCCCC)COP(=O)(O)OCC[N+](C)(C)C |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC=CCCCCCCCCCCCCCC)COP(=O)(O)OCC[N+](C)(C)C |
Synonyme |
choline plasmalogen choline plasmalogens lecithin ether lecithin ethers plasmenylcholine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















